Batefenterol

Descripción general

Descripción

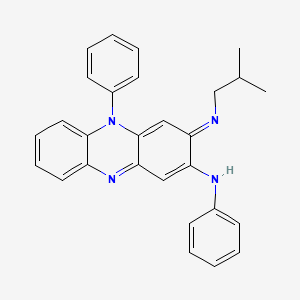

Batefenterol, also known as GSK-961081A, is an investigational drug that has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . It is a novel bifunctional molecule composed of a muscarinic antagonist and a β2-adrenoceptor agonist .

Molecular Structure Analysis

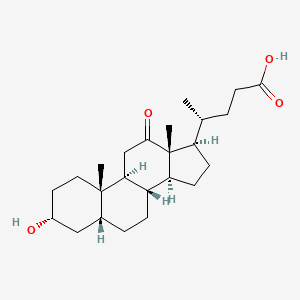

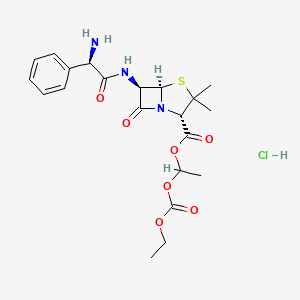

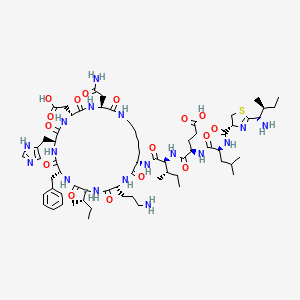

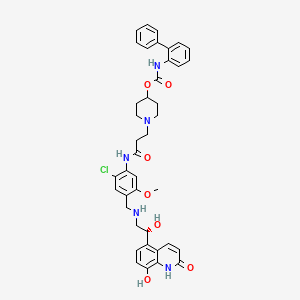

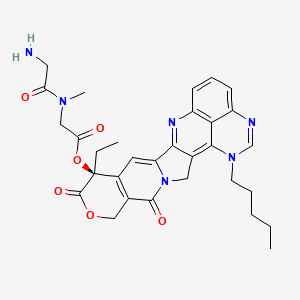

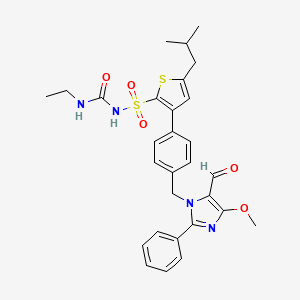

The molecular structure of Batefenterol is quite complex. It has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . The detailed structure can be found in various chemical databases .

Physical And Chemical Properties Analysis

Batefenterol has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . It has a density of 1.4±0.1 g/cm3, a boiling point of 948.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Pulmonary Medicine .

Summary of the Application

Batefenterol (BAT) is a bi-functional molecule with both muscarinic antagonist and β2-adrenoceptor agonist pharmacology. It has been studied for its potential in the treatment of COPD .

Methods of Application or Experimental Procedures

In a Phase II, randomized, placebo-controlled, double-blind study, the safety and tolerability of BAT 300 μg with fluticasone furoate (FF) 100 μg were evaluated. This was administered via the ELLIPTA inhaler (BAT/FF 300/100). Subjects with stable COPD were randomized 2:1 to receive BAT/FF 300/100 or placebo once daily for 6 weeks .

Results or Outcomes

BAT/FF 300/100 was non-inferior to placebo for the primary endpoint, treatment difference: −2.2 beats per minute (bpm), 95% confidence interval [CI]: −6.2, 1.7). There were no clinically relevant differences between treatment groups in weighted mean or maximum 0–4-h corrected QT interval, or mean heart rate based on Holter monitoring on Day 42 .

Pharmacokinetics and Pharmacodynamics Study in COPD Patients

Specific Scientific Field

This application falls under the field of Pharmacokinetics and Pharmacodynamics .

Summary of the Application

The population pharmacokinetics (PK) and pharmacodynamics (PD) of Batefenterol were characterized in patients with moderate-to-severe COPD .

Methods of Application or Experimental Procedures

Three once-daily doses (100, 400, and 800 μg) and three twice-daily doses (100, 200, and 400 μg) of GSK961081 DISKUS were investigated. A two-compartment disposition PK model with first-order absorption was used to describe the plasma GSK961081 concentration–time data .

Results or Outcomes

No clear relationships between GSK961081 plasma drug levels and cardiac-related safety parameters were apparent. The PK and PD models described the observed data well, with adequate goodness-of-fit diagnostic plots .

Safety And Hazards

Direcciones Futuras

Batefenterol is currently in the investigational stage and has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . The primary objective of one such study was to model the dose–response of Batefenterol and select a dose for Phase III development . The results of these studies will guide the future directions of Batefenterol.

Propiedades

IUPAC Name |

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWYQGVSPQJGGB-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Batefenterol | |

CAS RN |

743461-65-6 | |

| Record name | Batefenterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batefenterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BATEFENTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)